N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)acetamide
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Overview
Description
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step involves the formation of the 1,2,4-thiadiazole ring.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, where a suitable brominated precursor reacts with the thiadiazole intermediate.
Attachment of the Fluorophenoxy Group: The final step involves the coupling of the fluorophenoxy group to the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Catalysts and automated reaction systems might also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce aniline or phenol derivatives. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biological Studies: It can be used to study the biological pathways and molecular targets associated with thiadiazole derivatives.
Chemical Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
Industrial Applications: Its chemical properties may be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring but differ in their substituents, leading to variations in biological activity.
Bromophenyl and Fluorophenoxy Compounds: Compounds with similar substituents may exhibit comparable chemical properties but differ in their overall activity and applications.
Uniqueness
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)acetamide is unique due to the combination of its bromophenyl and fluorophenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H11BrFN3O2S |
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Molecular Weight |
408.2 g/mol |
IUPAC Name |
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C16H11BrFN3O2S/c17-11-3-1-10(2-4-11)15-20-16(24-21-15)19-14(22)9-23-13-7-5-12(18)6-8-13/h1-8H,9H2,(H,19,20,21,22) |
InChI Key |
QUYPCYYQPLPPJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NSC(=N2)NC(=O)COC3=CC=C(C=C3)F)Br |
Origin of Product |
United States |
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